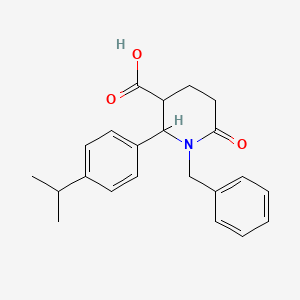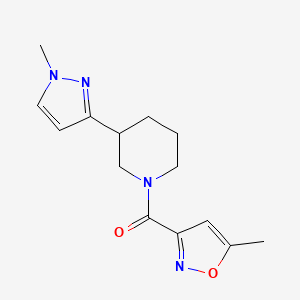
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known to be a part of many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic moieties like imidazole and pyrazole . A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated .Scientific Research Applications
Molecular Interaction Studies
A study by J. Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the conformational analysis and the development of unified pharmacophore models. This research helps in understanding the steric and electrostatic interactions necessary for binding to the receptor, suggesting potential applications in drug design and receptor analysis (J. Shim et al., 2002).
Structural Exploration and Antiproliferative Activity
S. Benaka Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity. The study included IR, NMR, LC-MS spectra, and X-ray diffraction studies for structural characterization, providing a foundation for further research in anticancer applications (S. Benaka Prasad et al., 2018).
Antimicrobial and Phytotoxic Screening
Research by Amara Mumtaz et al. (2015) focused on the synthesis, characterization, antimicrobial, and phytotoxic screening of 1-aryloyl-3,5-diaryldihydropyrazoline derivatives. This work contributes to the identification of new compounds with potential applications in managing microbial infections and agricultural chemicals (Amara Mumtaz et al., 2015).
Isomorphous Structures and Exchange Rule
A study by V. Rajni Swamy et al. (2013) presented isomorphous structures following the chlorine-methyl exchange rule, offering insights into molecular design and synthetic strategies for developing new compounds with desired properties (V. Rajni Swamy et al., 2013).
Synthesis and Antibacterial Activity
P. Sanjeeva et al. (2022) investigated the synthesis and characterization of new pyrazole and isoxazole derivatives, assessing their antibacterial activity. This research underscores the importance of novel heterocyclic compounds in developing new antimicrobial agents (P. Sanjeeva et al., 2022).
Synthesis and Biological Activity of Comenic Acid Derivatives
A. Kletskov et al. (2018) synthesized and evaluated the biological activity of comenic acid derivatives containing isoxazole and isothiazole moieties. The study observed a synergetic effect in mixtures with an antitumor drug, highlighting potential applications in chemotherapy (A. Kletskov et al., 2018).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-8-13(16-20-10)14(19)18-6-3-4-11(9-18)12-5-7-17(2)15-12/h5,7-8,11H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJODHCWEZCYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

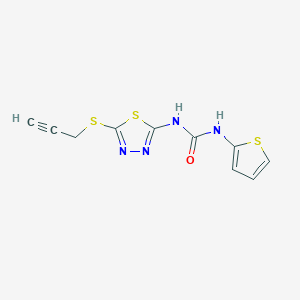
![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)
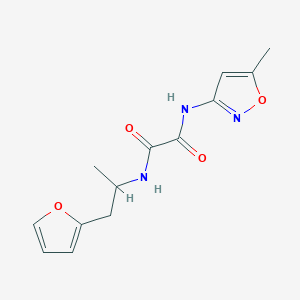

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)
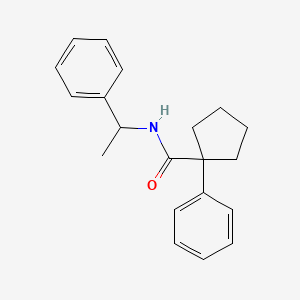
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944837.png)
![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)
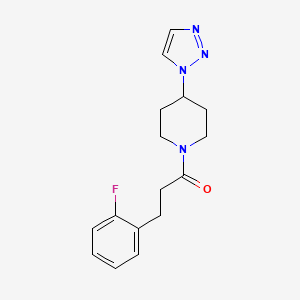
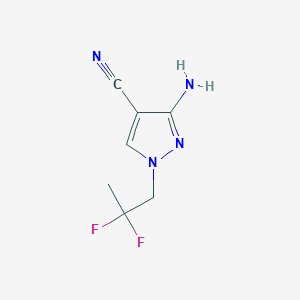

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)

